

# Efficacy and safety comparison between TAF and TDF in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | (Rac)-Tenofovir alafenamide-d5 |           |
| Cat. No.:            | B2423890                       | Get Quote |

An In-depth Comparison of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF) in Clinical Studies

### Introduction

Tenofovir is a cornerstone of antiretroviral therapy for both Human Immunodeficiency Virus (HIV) and Chronic Hepatitis B (CHB) infection. It is a nucleotide reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active diphosphate form to exert its antiviral effect.[1][2] The two most prominent oral prodrugs of tenofovir are tenofovir disoproxil fumarate (TDF) and the newer tenofovir alafenamide (TAF).

TDF, approved in 2001, has demonstrated high efficacy and has been widely used.[3] However, its use is associated with potential renal and bone toxicity, linked to the high plasma concentrations of tenofovir required for therapeutic effect.[3][4] TAF was developed as a novel prodrug to more efficiently deliver tenofovir into target cells (lymphocytes and hepatocytes).[5] [6] This results in significantly lower plasma tenofovir levels—approximately 90% lower than with TDF—thereby reducing off-target exposure to the kidneys and bone and improving its safety profile.[6][7][8]

This guide provides an objective comparison of the efficacy and safety of TAF and TDF, supported by data from key clinical trials and meta-analyses, for an audience of researchers, scientists, and drug development professionals.



Check Availability & Pricing

### **Mechanism of Action: A Tale of Two Prodrugs**

Both TAF and TDF are inactive prodrugs that must be metabolized to the active antiviral agent, tenofovir diphosphate (TFV-DP). However, their activation pathways differ significantly, which is the basis for their distinct safety profiles.

- Tenofovir Disoproxil Fumarate (TDF): After oral administration, TDF is rapidly hydrolyzed in
  the plasma by esterases to release tenofovir.[4] This tenofovir is then taken up by cells and
  phosphorylated to the active TFV-DP. This process leads to high circulating levels of
  tenofovir in the plasma, exposing non-target organs like the kidneys and bones to the drug.
  [4]
- Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly, within lymphocytes and hepatocytes, by the enzyme cathepsin A.[4][8] This targeted intracellular conversion to tenofovir, and subsequent phosphorylation to TFV-DP, achieves high intracellular concentrations of the active metabolite with much lower systemic plasma tenofovir levels.[6][8]

This difference in activation is visualized in the pathway diagram below.





Click to download full resolution via product page

Caption: Intracellular activation pathways of TAF and TDF.

## **Efficacy Comparison**

Clinical trials have consistently demonstrated that TAF is non-inferior to TDF in terms of virologic efficacy for both HIV and HBV treatment.

### **HIV-1 Treatment**



In treatment-naïve adults with HIV-1, TAF-containing regimens have shown similar or, in some cases, superior virologic suppression rates compared to TDF-containing regimens. A meta-analysis of seven randomized controlled trials (RCTs) involving 6,269 participants found similar virologic suppression effects at weeks 24, 48, and 96.[9] However, some analyses have found a modest but statistically significant advantage for TAF when used in regimens boosted with ritonavir or cobicistat.[6][10][11] In unboosted regimens, which are more common in modern HIV treatment, no significant difference in efficacy is typically observed.[6][10][11]

Table 1: Virologic Suppression in HIV-1 Treatment-Naïve Adults (Selected Studies)

| Study / Analysis                    | Regimen<br>Comparison                         | Timepoint | Virologic<br>Suppression (HIV-1<br>RNA <50<br>copies/mL) |
|-------------------------------------|-----------------------------------------------|-----------|----------------------------------------------------------|
| Arribas et al., 2017                | E/C/F/TAF vs.<br>E/C/F/TDF                    | Week 144  | 84.2% vs. 80.0%                                          |
| Avihingsanon et al., 2023[12]       | B/F/TAF vs. DTG+F/TDF (HIV/HBV Co- infection) | Week 48   | 95% vs. 91%                                              |
| Avihingsanon et al.,<br>2023[12]    | B/F/TAF vs. DTG+F/TDF (HIV/HBV Co- infection) | Week 96   | 87% vs. 88%                                              |
| Meta-analysis (Guo et al., 2020)[9] | TAF-based vs. TDF-<br>based                   | Week 48   | 90.7% vs. 89.5%                                          |

| Meta-analysis (Guo et al., 2020)[9] | TAF-based vs. TDF-based | Week 96 | 86.2% vs. 84.8% |

E/C/F = Elvitegravir/Cobicistat/Emtricitabine; B/F = Bictegravir/Emtricitabine; DTG = Dolutegravir

### **Chronic Hepatitis B (CHB) Treatment**



For CHB, TAF has demonstrated comparable efficacy to TDF in achieving virological suppression. Meta-analyses of RCTs have consistently found no significant difference between the two drugs in reducing HBV DNA to undetectable levels.[13][14] However, several studies and meta-analyses have shown that TAF is superior to TDF in achieving normalization of alanine aminotransferase (ALT) levels, a key marker of liver inflammation.[13][14][15]

Table 2: Efficacy in Chronic Hepatitis B Treatment (Selected Studies at Week 96)

| Study / Analysis                          | Endpoint               | TAF                  | TDF   |
|-------------------------------------------|------------------------|----------------------|-------|
| Buti et al., 2019[15]<br>(HBeAg-positive) | HBV DNA <29<br>IU/mL   | 73%                  | 75%   |
| Buti et al., 2019[15]<br>(HBeAg-negative) | HBV DNA <29 IU/mL      | 90%                  | 91%   |
| Buti et al., 2019[15]<br>(Pooled)         | ALT Normalization      | Significantly higher | Lower |
| Meta-analysis (Husa et al., 2023)[13]     | HBV DNA<br>Suppression | RR=1.00              | -     |

| Meta-analysis (Husa et al., 2023)[13] | ALT Normalization | RR=1.38 (Favors TAF) | - |

RR = Risk Ratio

### **Safety Comparison**

The primary advantage of TAF over TDF lies in its improved safety profile, particularly concerning renal and bone health.

### **Renal Safety**

The higher plasma tenofovir concentrations associated with TDF lead to greater exposure and potential toxicity to the proximal renal tubules.[4] A large pooled analysis of 26 clinical trials, including over 9,000 participants, demonstrated the superior renal safety of TAF.[7][16][17] Participants receiving TAF had significantly more favorable changes in renal biomarkers. Critically, there were no cases of proximal renal tubulopathy (a specific type of kidney damage)



in the TAF group, compared to 10 cases in the TDF group.[7][16] Discontinuations due to renal adverse events were also significantly lower with TAF.[7][16]

Table 3: Key Renal Safety Outcomes

| Parameter                              | TAF                    | TDF                  | P-value  | Source                         |
|----------------------------------------|------------------------|----------------------|----------|--------------------------------|
| Pooled Analysis<br>(N=9322)            |                        |                      |          |                                |
| Proximal Renal<br>Tubulopathy<br>Cases | 0                      | 10                   | <0.001   | Pozniak et al.,<br>2019[7][16] |
| Discontinuation due to Renal AE        | 3 / 6360 (0.05%)       | 14 / 2962<br>(0.47%) | <0.001   | Pozniak et al.,<br>2019[7][16] |
| Meta-analysis<br>(CHB)                 |                        |                      |          |                                |
| Change in<br>Serum<br>Creatinine (MD)  | Favored TAF<br>(-0.02) | -                    | <0.00001 | Husa et al.,<br>2023[13]       |

| Change in eGFR (MD) | Favored TAF (+3.55) | - | <0.0001 | Husa et al., 2023[13] |

AE = Adverse Event; MD = Mean Difference; eGFR = estimated Glomerular Filtration Rate

### **Bone Safety**

TDF is known to cause a greater decrease in bone mineral density (BMD) compared to other antiretrovirals.[18][19] Numerous studies have confirmed that TAF has a significantly smaller impact on bone health.[9][18][19] In studies of CHB patients followed for 96 weeks, the mean percentage decrease in hip and spine BMD was substantially less in patients receiving TAF compared to TDF.[15][19][20] Furthermore, studies where patients were switched from a TDF-containing regimen to a TAF-containing regimen showed significant improvements in both spine and hip BMD.[18][21][22]

Table 4: Bone Mineral Density (BMD) Changes



| Study / Population          | Timepoint | Mean % Change in<br>Hip BMD   | Mean % Change in<br>Spine BMD |
|-----------------------------|-----------|-------------------------------|-------------------------------|
| CHB Treatment               |           | TAF vs. TDF                   | TAF vs. TDF                   |
| Agarwal et al.,<br>2018[19] | Week 96   | -0.33% vs2.51%<br>(p<0.001)   | -0.75% vs2.57%<br>(p<0.001)   |
| HIV Treatment-Naïve         |           |                               |                               |
| Sax et al., 2015[18]        | Week 48   | -0.6% vs2.4%<br>(p<0.001)     | -1.0% vs3.4%<br>(p<0.001)     |
| HIV Switch Study            |           | Switch to TAF vs. Stay on TDF | Switch to TAF vs. Stay on TDF |

| Mills et al., 2018[18] | Week 48 | +1.5% vs. -0.3% (p<0.001) | +1.6% vs. -0.4% (p<0.001) |

### **Lipid Profile**

An important distinction in the safety profiles is the effect on lipids. TAF has been associated with less favorable lipid profiles compared to TDF. Studies have shown that patients taking TAF experience greater increases in total cholesterol and low-density lipoprotein (LDL) cholesterol. [13] This is thought to be partly due to a lipid-lowering effect of TDF that is absent with TAF. This aspect requires careful monitoring in patients with pre-existing cardiovascular risk factors.

Table 5: Lipid Profile Changes

| Parameter       | Finding                           | Source                |
|-----------------|-----------------------------------|-----------------------|
| LDL Cholesterol | TAF associated with higher levels | Husa et al., 2023[13] |

| Total Cholesterol | TAF associated with higher levels | Maggiolo et al., 2019[21] |

# Experimental Protocols: Pivotal Phase 3 CHB Trials (Studies 108 & 110)

### Validation & Comparative





The methodologies of the pivotal, international, randomized, double-blind Phase 3 trials comparing TAF and TDF for CHB treatment (NCT01940341 and NCT01940471) provide a clear example of the rigorous evaluation undertaken.[5][15]

- Study Design: Two concurrent Phase 3, randomized, double-blind, active-controlled, non-inferiority trials. One study enrolled HBeAg-negative patients and the other HBeAg-positive patients.
- Participant Population: Treatment-naïve and treatment-experienced adults with chronic HBV infection. Key inclusion criteria included HBV DNA levels ≥20,000 IU/mL (HBeAg-positive) or ≥2,000 IU/mL (HBeAg-negative) and ALT levels >60 U/L for males or >38 U/L for females.
   [23][24]
- Intervention: Participants were randomized in a 2:1 ratio to receive either TAF 25 mg once daily or TDF 300 mg once daily.
- Primary Efficacy Endpoint: The proportion of patients with HBV DNA levels below 29 IU/mL at Week 48.
- Secondary and Safety Endpoints: Included ALT normalization, serological responses (HBeAg/HBsAg loss/seroconversion), and safety assessments, with a focus on changes in renal function (serum creatinine, eGFR) and bone mineral density (hip and spine BMD by DXA scan) at weeks 24, 48, and 96.[15]





Click to download full resolution via product page

**Caption:** Workflow for pivotal Phase 3 TAF vs. TDF trials in CHB.

### **Summary of Comparative Outcomes**

The clinical data presents a clear picture of the relative strengths and weaknesses of TAF and TDF. TAF maintains the high antiviral efficacy of TDF while significantly mitigating the associated risks of renal and bone toxicity.





Click to download full resolution via product page

Caption: Logical relationship of TAF vs. TDF key outcomes.

### Conclusion

Clinical evidence from numerous randomized controlled trials and large-scale meta-analyses robustly supports that Tenofovir Alafenamide (TAF) offers a significant evolution over Tenofovir Disoproxil Fumarate (TDF). TAF provides comparable high-level virologic suppression for the treatment of both HIV and CHB.[10][13][14] Its key advantage is a markedly improved safety profile, with significantly lower risks of renal and bone toxicity due to its targeted intracellular delivery and lower systemic tenofovir exposure.[7][15][16][19] While the potential for increased lipid levels with TAF necessitates monitoring, its favorable bone and renal outcomes make it a preferred therapeutic option, particularly for patients with, or at risk for, kidney or bone disease, and for long-term antiretroviral therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. youtube.com [youtube.com]

### Validation & Comparative





- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. trammellpc.com [trammellpc.com]
- 4. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eight-year efficacy and safety of tenofovir alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficacy and safety of the regimens containing tenofovir alafenamide versus tenofovir disoproxil fumarate in fixed-dose single-tablet regimens for initial treatment of HIV-1 infection: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations | aidsmap [aidsmap.com]
- 11. Tenofovir alafenamide vs. tenofovir disoproxil fumarate: an updated meta-analysis of 14 894 patients across 14 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eatg.org [eatg.org]
- 13. gut.bmj.com [gut.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scholarly Article or Book Chapter | Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: A pooled analysis of 26 clinical trials | ID: z029pb34r | Carolina Digital Repository [cdr.lib.unc.edu]
- 18. Tenofovir and Bone Health PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved Bone Safety of Tenofovir Alafenamide Compared to Tenofovir Disoproxil Fumarate Over 2 Years in Patients With Chronic HBV Infection PubMed



[pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]
- 21. Switching from TDF to TAF associated with improvements in bone mineral density in people over 60 | aidsmap [aidsmap.com]
- 22. thebodypro.com [thebodypro.com]
- 23. Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen [clinicaltrials.stanford.edu]
- 24. Study Details Gilead Clinical Trials [gileadclinicaltrials.com]
- To cite this document: BenchChem. [Efficacy and safety comparison between TAF and TDF in clinical studies]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2423890#efficacy-and-safety-comparison-between-taf-and-tdf-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com